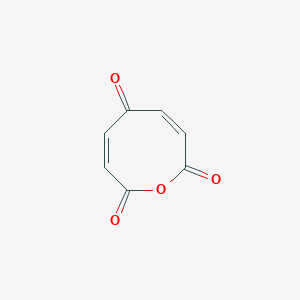
(3Z,6Z)-2H-Oxocine-2,5,8-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z,6Z)-2H-Oxocine-2,5,8-trione is an organic compound characterized by its unique structure featuring a triene system and a trione functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,6Z)-2H-Oxocine-2,5,8-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diene and a suitable dienophile in a Diels-Alder reaction, followed by oxidation to introduce the trione functionality. The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by oxidation processes. The choice of catalysts, solvents, and reaction conditions is optimized to ensure cost-effectiveness and scalability. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3Z,6Z)-2H-Oxocine-2,5,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the trione functionality to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (3Z,6Z)-2H-Oxocine-2,5,8-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its trione functionality makes it a useful probe for investigating redox reactions in biological systems.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s reactivity and functional groups can be exploited to design drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.
Mechanism of Action
The mechanism of action of (3Z,6Z)-2H-Oxocine-2,5,8-trione involves its interaction with molecular targets through its trione and triene functionalities. These interactions can lead to the formation of reactive intermediates that participate in various chemical and biological processes. The compound may act as an electrophile, reacting with nucleophiles in biological systems to modulate enzyme activity and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
(3Z,6Z,9Z)-3,6,9-Octadecatriene: A compound with a similar triene system but different functional groups.
(3Z,6Z,9Z)-3,6,9-Nonadecatriene: Another triene compound with distinct structural features.
Uniqueness
(3Z,6Z)-2H-Oxocine-2,5,8-trione is unique due to its combination of a triene system and a trione functionality This combination imparts specific reactivity and properties that are not found in other similar compounds
Properties
CAS No. |
61171-67-3 |
|---|---|
Molecular Formula |
C7H4O4 |
Molecular Weight |
152.10 g/mol |
IUPAC Name |
oxocine-2,5,8-trione |
InChI |
InChI=1S/C7H4O4/c8-5-1-3-6(9)11-7(10)4-2-5/h1-4H |
InChI Key |
PAAYRYZPZWMNJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















